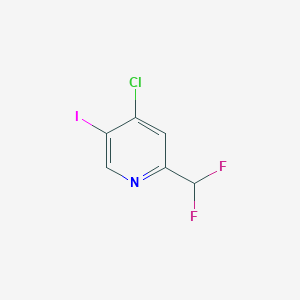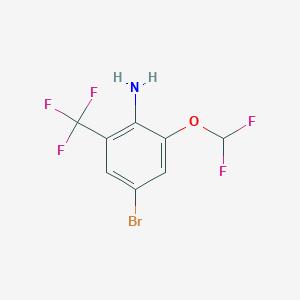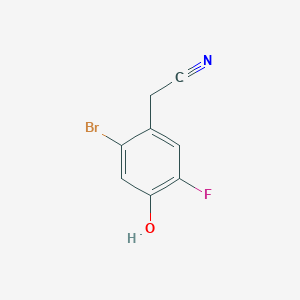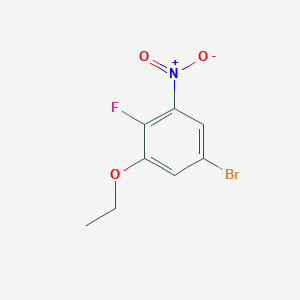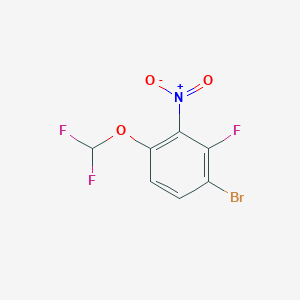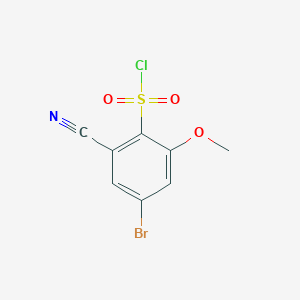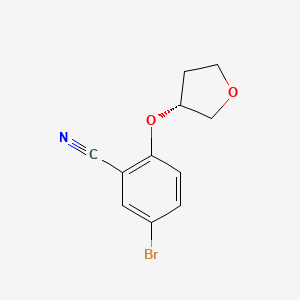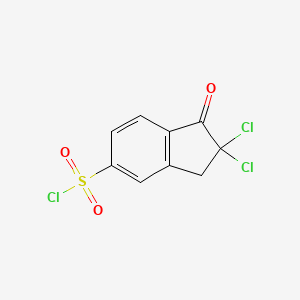
2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
Descripción general
Descripción
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of two chlorine atoms, a sulfonyl chloride group, and a ketone group attached to the indene ring system. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the chlorination of indene derivatives. One common method is the reaction of indene with N-bromosuccinimide (NBS) to form the corresponding brominated intermediate, which is then treated with a sulfonyl chloride reagent to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Conducted under anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Often performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the ketone group.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications.
Comparación Con Compuestos Similares
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride group.
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2,2-Dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in 2,2-dichloro-1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride makes it a versatile reagent for various chemical reactions, particularly in the formation of sulfonamides, sulfonates, and sulfonothioates. This reactivity distinguishes it from other similar compounds that may have different functional groups and reactivity profiles.
Propiedades
IUPAC Name |
2,2-dichloro-1-oxo-3H-indene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O3S/c10-9(11)4-5-3-6(16(12,14)15)1-2-7(5)8(9)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIVTCWGYINMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


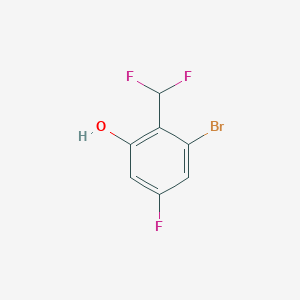

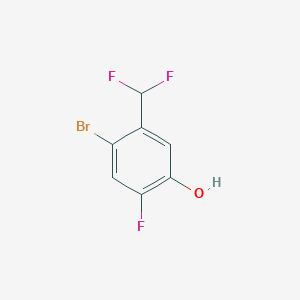
![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)
